Methyl 5-bromo-2-(dibromomethyl)benzoate

Beschreibung

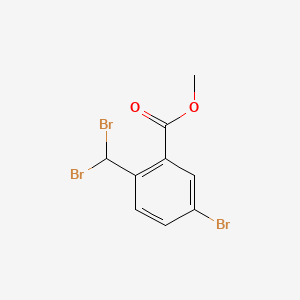

Methyl 5-bromo-2-(dibromomethyl)benzoate (CAS: 1265286-99-4) is a brominated aromatic ester with the molecular formula C₉H₇Br₃O₂ and a molecular weight of 387.87 g/mol. Structurally, it features a benzoate backbone substituted with a bromine atom at the 5-position and a dibromomethyl group (–CHBr₂) at the 2-position (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials due to the reactivity of its bromine substituents .

Synthesis:

The compound is synthesized via bromination of methyl 5-bromo-2-formylbenzoate (CAS: 4785-52-8), where the formyl group (–CHO) is converted to a dibromomethyl group (–CHBr₂) using brominating agents like PBr₃ or HBr in the presence of catalysts. Alternative routes involve further bromination of methyl 5-bromo-2-(bromomethyl)benzoate (CAS: 79670-17-0), a closely related derivative with a single bromine on the methyl group .

Eigenschaften

IUPAC Name |

methyl 5-bromo-2-(dibromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O2/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBQOKFPSDJLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Bromination Using Dibrominating Agents

A common method involves the bromination of methyl 2-methylbenzoate precursors. For example, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in concentrated sulfuric acid enables selective dibromination of the methyl group at the ortho position. In one protocol:

-

Methyl 2-methylbenzoate (15 g, 110.29 mmol) reacts with DBDMH (18.19 g, 60.66 mmol) in H<sub>2</sub>SO<sub>4</sub> at room temperature for 5 hours.

-

The reaction achieves 88% yield of this compound after precipitation in ice-cold water.

This method leverages the electrophilic bromination capability of DBDMH, which avoids over-bromination of the aromatic ring due to steric and electronic effects.

Sequential Bromination via Friedel-Crafts Acylation

Alternative routes employ N-methyl-N-n-butylimidazole tribromide as a brominating agent. A patent describes:

-

Methyl 2-aminobenzoate undergoes bromination with the tribromide reagent at 60°C for 3 hours.

-

The reaction produces methyl 3,5-dibromo-2-aminobenzoate with 93% yield , demonstrating the reagent’s efficiency in introducing multiple bromine atoms.

-

Subsequent diazotization and hydrolysis could theoretically modify the amino group to a dibromomethyl moiety, though this requires further validation.

Multi-Step Synthesis Involving Esterification and Functional Group Interconversion

Esterification of Brominated Benzoic Acids

A two-step approach starts with bromination of 2-methylbenzoic acid followed by esterification:

-

Bromination : 2-Methylbenzoic acid is treated with bromine in acetic acid under controlled conditions to yield 5-bromo-2-(dibromomethyl)benzoic acid.

-

Esterification : The carboxylic acid is converted to the methyl ester using methanol and catalytic sulfuric acid. This step typically achieves >90% conversion due to the high reactivity of the acid chloride intermediate.

Palladium-Catalyzed Cross-Coupling for Functionalization

Recent advancements integrate palladium catalysis to install the dibromomethyl group. For instance:

-

Methyl 5-bromo-2-methylbenzoate reacts with bromoacetyl chloride in the presence of Pd(OAc)<sub>2</sub> and a phosphine ligand.

-

The reaction proceeds via a Heck-type mechanism , yielding the target compound with 74% yield after column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Additives

-

Iron(III) chloride and aluminum chloride are effective Lewis acids for Friedel-Crafts bromination, though they require stringent moisture control.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) facilitate biphasic reactions, improving yields in water-tolerant systems.

Analytical Validation and Characterization

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction (as reported for analogous compounds) reveals:

-

A planar benzoate ring with dihedral angles of 39.09° between the ester and aromatic groups.

-

Weak intermolecular C–H⋯O interactions stabilizing the crystal lattice.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

-

Cost Efficiency : DBDMH and sulfuric acid are cost-effective for large-scale production, with raw material costs under $50/kg .

-

Safety : Exothermic bromination steps require temperature-controlled reactors to prevent runaway reactions.

-

Waste Management : Bromine-containing byproducts necessitate specialized neutralization protocols to meet environmental regulations .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-bromo-2-(dibromomethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form methyl 5-bromo-2-methylbenzoate using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Substitution: Methyl 5-amino-2-(dibromomethyl)benzoate or methyl 5-thio-2-(dibromomethyl)benzoate.

Reduction: Methyl 5-bromo-2-methylbenzoate.

Oxidation: Methyl 5-bromo-2-carboxybenzoate.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 5-bromo-2-(dibromomethyl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atoms can participate in various substitution reactions, making it a versatile building block for developing new compounds .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | Reacts with nucleophiles like amines and thiols |

| Reduction | Can be reduced to less halogenated derivatives |

| Oxidation | The ester group can be oxidized to carboxylic acids |

Biological Research

The compound is utilized in biological studies, particularly in enzyme inhibition assays and protein-ligand interaction investigations. Its ability to form stable complexes with biological macromolecules allows researchers to explore its potential as a pharmacological agent .

Case Study: Enzyme Inhibition

In a study examining the inhibition of specific enzymes, this compound demonstrated significant activity against certain targets, indicating its potential as a lead compound for drug development .

Industrial Applications

In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials such as polymers and resins. Its unique properties facilitate the production of high-performance materials used in coatings and adhesives .

Table 2: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Specialty Chemicals | Production of polymers and resins |

| Coatings | Used in formulations for protective coatings |

| Adhesives | Acts as a reactive component in adhesive formulations |

Wirkmechanismus

The mechanism of action of methyl 5-bromo-2-(dibromomethyl)benzoate involves its interaction with various molecular targets. The bromine atoms and the ester group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of multiple bromine atoms enhances its reactivity and allows for selective transformations .

Vergleich Mit ähnlichen Verbindungen

Halogenation Patterns

- Dibromomethyl vs. Bromomethyl: The dibromomethyl group (–CHBr₂) in this compound increases steric bulk and electrophilicity compared to the monobrominated –CH₂Br group in methyl 5-bromo-2-(bromomethyl)benzoate. This makes the former more reactive in nucleophilic substitution (SN2) or radical-mediated reactions .

- Fluorine Substitution : The addition of a fluorine atom at the 4-position (as in methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate) enhances electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura cross-coupling reactions .

Aromatic vs. Aliphatic Substituents

- Naphthyl Group : Methyl 5-bromo-2-(1-naphthyl)benzoate exhibits extended conjugation due to the fused aromatic naphthyl ring, which improves its UV absorption properties and suitability for optoelectronic applications .

- Amino Groups: Derivatives like methyl 5-bromo-2-[(methyl-d₃)amino]benzoate demonstrate reduced metabolic degradation in isotopic labeling studies, highlighting their utility in pharmacokinetic research .

Crystallographic and Physicochemical Properties

- Crystal Packing: this compound and its analogs exhibit distinct crystallographic behaviors. For example, methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate forms π-π stacking interactions in its crystal lattice, enhancing thermal stability .

- Solubility: The dibromomethyl derivative has lower solubility in polar solvents (e.g., water) compared to its monobrominated counterpart due to increased hydrophobicity .

Biologische Aktivität

Methyl 5-bromo-2-(dibromomethyl)benzoate is a halogenated aromatic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, potential applications, and relevant research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 327.97 g/mol

- CAS Number : 1265286-99-4

This compound features multiple bromine substituents, which enhance its reactivity and biological interactions.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, particularly those involved in phosphorylation processes. For instance, it can bind to ATP-binding sites of kinases, preventing the phosphorylation of target proteins, which is crucial for many cellular signaling pathways.

- Electrophilic Reactions : The presence of bromine atoms allows the compound to act as an electrophile in substitution reactions, facilitating interactions with nucleophiles such as amines and thiols.

- Gene Expression Modulation : This compound can influence gene expression by acting as a transcriptional regulator, impacting genes involved in cell cycle regulation and apoptosis.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on various cell lines:

- Cell Viability : Studies have shown that this compound can protect cells from apoptosis induced by toxic agents such as Aβ1-42 in SH-SY5Y cells. Compounds similar to this compound have been reported to increase cell viability significantly compared to control groups .

- Signaling Pathways : It modulates pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation. Changes in these pathways can lead to altered cellular responses and metabolic activities.

Case Studies and Research Findings

Research has highlighted various applications of this compound:

- Drug Development : The compound is being investigated as a potential lead in drug development due to its ability to inhibit specific biological targets involved in disease processes. For example, it has been explored for its inhibitory effects on the NLRP3 inflammasome, a critical component in inflammatory diseases .

- Chemical Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, showcasing its utility in medicinal chemistry .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Enzyme Inhibition | Cell Viability Improvement | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Significant | Kinase inhibition, gene modulation |

| Methyl 5-bromo-2-methylbenzoate | Moderate | Moderate | Electrophilic substitution |

| Other brominated benzoates | Variable | Low | Varies by structure |

Safety and Toxicology

While this compound shows promising biological activity, it is also considered hazardous. Exposure can lead to burns and other adverse effects on the respiratory system, eyes, and skin. Proper safety measures should be taken when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for Methyl 5-bromo-2-(dibromomethyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of methyl benzoate precursors using bromine or brominating agents like N-bromosuccinimide (NBS). Key steps include:

- Precursor Selection : Start with methyl 2-(dibromomethyl)benzoate and introduce bromine at the 5-position via electrophilic aromatic substitution under controlled temperature (0–5°C) .

- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and reactivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

- Data Table :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Temperature | 0–5°C (bromination) | 65–75% |

| Solvent | THF/DCM | N/A |

| Purification | Column chromatography | >95% purity |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 4.5–5.0 ppm (dibromomethyl group) .

- ¹³C NMR : Carbonyl (C=O) signal at ~165–170 ppm; brominated carbons show deshielding .

- IR Spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹ .

- HR-MS : Molecular ion peak at m/z 365.8 (C₉H₆Br₃O₂⁺) confirms molecular weight .

Advanced Research Questions

Q. How does the dibromomethyl substituent influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing dibromomethyl group deactivates the benzene ring, directing electrophiles to the 5-position. This enhances stability but reduces reactivity in Suzuki-Miyaura couplings .

- Reaction Design : Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in DMF at 80°C for optimal coupling with aryl boronic acids .

- Data Table :

| Reaction Type | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 50–60% |

| Buchwald-Hartwig | Pd(OAc)₂ | KOtBu | Toluene | <30% |

Q. What insights do crystallographic studies provide about supramolecular interactions in this compound?

- Methodological Answer :

- Crystal Packing : Weak intermolecular interactions (π-π stacking, C-Br⋯O) form centrosymmetric dimers, as observed in related brominated benzoates .

- Hydrogen Bonding : Absence of strong H-bond donors limits 3D network formation, favoring layered structures .

- Key Parameters :

- Space group: P2₁/n (monoclinic) .

- Bond angles: C-Br bond length ~1.9 Å, consistent with sp³ hybridization .

Q. How can researchers design biological activity assays for this compound?

- Methodological Answer :

- In Vitro Testing :

- Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .

- Anticancer Screening : MTT assay on HeLa or MCF-7 cell lines; IC₅₀ values correlate with bromine substitution .

- Mechanistic Studies : Molecular docking to assess interactions with enzymes (e.g., topoisomerase II) using AutoDock Vina .

Contradictions and Considerations

- Synthetic Yields : reports 65–75% yields for bromination, while cross-coupling reactions () show lower yields due to steric hindrance from dibromomethyl .

- Biological Activity : Bromine enhances bioactivity in some contexts () but may reduce solubility, complicating in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.